1-Chloro-1-ethoxyethane
CAS No.: 7081-78-9
Cat. No.: VC3881561
Molecular Formula: C4H9ClO
Molecular Weight: 108.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7081-78-9 |
---|---|
Molecular Formula | C4H9ClO |
Molecular Weight | 108.57 g/mol |
IUPAC Name | 1-chloro-1-ethoxyethane |
Standard InChI | InChI=1S/C4H9ClO/c1-3-6-4(2)5/h4H,3H2,1-2H3 |
Standard InChI Key | URGLIMIKUNFFMT-UHFFFAOYSA-N |
SMILES | CCOC(C)Cl |
Canonical SMILES | CCOC(C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central ethane backbone substituted with an ethoxy (-OCH₂CH₃) and chlorine atom on the same carbon, resulting in the IUPAC name (1S)-1-chloro-1-ethoxyethane . Its stereochemistry is defined by the chiral center at the substituted carbon, as evidenced by the SMILES notation CCO[C@H](C)Cl
. The three-dimensional structure adopts a tetrahedral geometry around the chiral carbon, with computed bond angles and lengths consistent with analogous chloroethers .
Table 1: Key Identifiers of 1-Chloro-1-ethoxyethane
Property | Value | Source |
---|---|---|
CAS Registry Number | 7081-78-9 | |
Molecular Formula | C₄H₉ClO | |
Molecular Weight | 108.57 g/mol | |
InChI Key | URGLIMIKUNFFMT-UHFFFAOYSA-N | |
EINECS Number | 230-378-4 |
Nomenclature and Synonyms
The compound is systematically named following IUPAC guidelines as (1-chloroethyl) ethyl ether . Alternative designations include:
Regional nomenclature variants include the German 1-Chlor-1-ethoxyethan and French 1-Chloro-1-éthoxyéthane .
Physical and Chemical Properties
Thermodynamic Parameters
1-Chloro-1-ethoxyethane is a volatile liquid at standard conditions, with a boiling point of 93.5°C at 760 mmHg and a density of 0.963 g/cm³ . Its flash point of 21.4°C classifies it as flammable , necessitating careful handling.
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 93.5°C | |
Density (20°C) | 0.963 g/cm³ | |
Refractive Index | 1.396 | |
LogP (Octanol-Water) | 1.607 | |
Vapor Pressure | Not reported | - |
Solubility and Reactivity
The compound’s solubility in water is expected to be low due to its hydrophobic ethoxy group and nonpolar chloro substituent. It is miscible with common organic solvents like diethyl ether and dichloromethane . Reactivity is dominated by the labile chlorine atom, which participates in nucleophilic substitutions .
Synthesis and Production
Zinc-Catalyzed Acetal Halogenation
A high-yield (>95%) method involves reacting diethyl acetal with acetyl chloride in the presence of catalytic ZnCl₂ . The reaction proceeds via intermediate oxonium ion formation, followed by chloride attack:
Alternative Routes
-
Friedel-Crafts Alkylation: Employing chloroethyl ethers with aromatic substrates under AlCl₃ catalysis .
-
Gas-Phase Chlorination: Ethoxyethane treated with Cl₂ under UV light, though this method yields regioisomeric mixtures .
Chemical Reactions and Applications
Nucleophilic Substitution
The chlorine atom undergoes SN2 displacement with nucleophiles like hydroxide or amines, forming ethoxyethanol derivatives . For example:
Electrophilic Additions
In acidic media, the compound acts as an electrophile in benzopyrylium salt synthesis. Reaction with 3,4-dimethoxyphenylacetone yields heterocyclic cations used in dye manufacturing .
Industrial Applications
-
Intermediate in Agrochemicals: Precursor to herbicides like chlorophenoxy ethers .
-
Pharmaceutical Synthesis: Building block for N-chloroamine derivatives with antimicrobial activity .
Parameter | Data Availability | Source |
---|---|---|
Oral LD₅₀ | Not available | |
Skin Irritation | No data | |
Carcinogenicity | Suspected (analogs) |
Regulatory Status
1-Chloro-1-ethoxyethane is listed in the TSCA Inventory (United States) and EINECS (Europe) . Workplace exposure limits are undefined, but the compound’s volatility warrants fume hood use .
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